![molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9](/img/structure/B1370270.png)

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Vue d'ensemble

Description

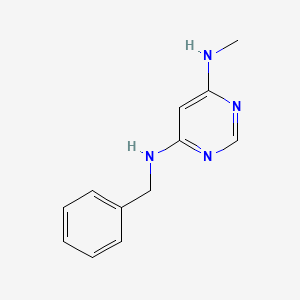

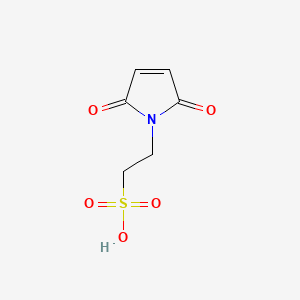

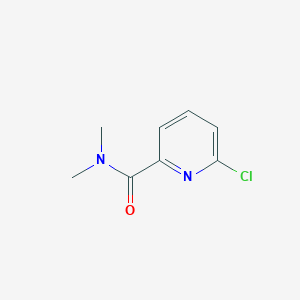

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white powder or crystals . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Physical And Chemical Properties Analysis

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a white to off-white powder or crystals . It has a molecular weight of 220.23 . The compound should be stored at room temperature .

Applications De Recherche Scientifique

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Tuberculosis Treatment

- Specific Scientific Field : Pharmacology .

- Summary of the Application : Imidazo[1,2-a]pyridines, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising results in the treatment of tuberculosis .

- Methods of Application or Experimental Procedures : In an acute TB mouse model, mice infected with Mtb H37Rv were treated with varying doses of Q203, a compound containing the imidazo[1,2-a]pyridine unit .

- Summary of the Results or Outcomes : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Application in Material Science

- Specific Scientific Field : Material Science .

- Summary of the Application : The imidazo[1,2-a]pyridine moiety, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, is useful in material science because of its structural character .

- Methods of Application or Experimental Procedures : The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .

- Summary of the Results or Outcomes : The synthesis of imidazo[1,2-a]pyridines has been updated over the past decade, leading to a wide range of applications in medicinal chemistry and material science .

Application in Antibacterial Research

- Specific Scientific Field : Antibacterial Research .

- Summary of the Application : Previous studies have shown that pyridinium derivatives, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have potential antibacterial effects .

- Methods of Application or Experimental Procedures : In one study, 1-allyl-2-aminopyridinium bromide, a pyridinium derivative, was tested against the M-17 strain of Escherichia coli .

- Summary of the Results or Outcomes : The study showed no statistically significant antibacterial effect at the concentration of 62500 μg/ml .

Safety And Hazards

Orientations Futures

The future directions for “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is also a promising area of research .

Propriétés

IUPAC Name |

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXEVHBHHUYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)